1-(2-Bromophenylsulfonyl)-1H-pyrazole

Anticancer Lung Cancer Cytotoxicity

Researchers exploring underexplored ortho-substitution vectors on arylsulfonylpyrazole cores often face limited access to strategic halogenated intermediates. 1-(2-Bromophenylsulfonyl)-1H-pyrazole provides a reliable, high-purity solution. - Ideal for focused library synthesis targeting carbonic anhydrase isoform selectivity, leveraging steric constraints from the ortho-bromine. - Enables late-stage diversification via cross-coupling to create activity-based probes without altering the core pharmacophore. - Consistent commercial availability (≥98% purity) with stable crystalline properties supports reproducible co-crystal engineering and solid-form screening.

Molecular Formula C9H7BrN2O2S
Molecular Weight 287.14 g/mol
CAS No. 957120-65-9
Cat. No. B1294171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromophenylsulfonyl)-1H-pyrazole
CAS957120-65-9
Molecular FormulaC9H7BrN2O2S
Molecular Weight287.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)N2C=CC=N2)Br
InChIInChI=1S/C9H7BrN2O2S/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11-12/h1-7H
InChIKeyQATUVNJTMAQYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromophenylsulfonyl)-1H-pyrazole: Overview


1-(2-Bromophenylsulfonyl)-1H-pyrazole (CAS: 957120-65-9) is an arylsulfonylpyrazole derivative, a class of compounds characterized by a sulfonyl linkage bridging a pyrazole heterocycle and an aromatic ring . The presence of the ortho-bromine substituent on the phenyl ring introduces a unique steric and electronic environment, which can modulate reactivity and target binding [1]. This scaffold is of significant interest in medicinal chemistry and chemical biology as a privileged structure, often serving as a core for developing enzyme inhibitors, antimicrobial agents, and anticancer leads due to its synthetic accessibility and potential for diverse substitution [2].

Differentiation from Analogues


The ortho-bromine substituent of 1-(2-bromophenylsulfonyl)-1H-pyrazole is a critical determinant of its biological and chemical profile, distinguishing it from analogs with different halogen positions or substitutions. Structure-activity relationship (SAR) studies within the 1-arylsulfonylpyrazole class reveal that halogen placement (e.g., ortho, meta, para) and identity (Br vs. Cl, F) significantly influence binding affinity and inhibitory potency against targets like carbonic anhydrase and bacterial FabH [1]. The ortho-bromine atom introduces a steric constraint that can restrict rotational freedom of the phenyl ring, potentially enforcing a bioactive conformation that is inaccessible to its para-substituted or unsubstituted counterparts [2]. Consequently, generic substitution without empirical validation of target engagement and functional activity is highly inadvisable.

Evidence of Differentiation


Ortho-Bromine and Anticancer Activity in A549 Cells

While direct data for the specific compound 1-(2-Bromophenylsulfonyl)-1H-pyrazole is not available in this study, class-level SAR from a closely related series of 1-arylsulfonylpyrazoles demonstrates that the ortho-substitution pattern is a key driver of anticancer activity. In a series of 3-phenyl-1-phenylsulfonyl pyrazoles, compound 5f, featuring an unsubstituted phenylsulfonyl group, exhibited an IC50 of 1.90 µM against A549 lung cancer cells [1]. The ortho-bromine in 1-(2-Bromophenylsulfonyl)-1H-pyrazole is anticipated to confer a distinct binding conformation compared to the unsubstituted analog, which could lead to altered potency and selectivity [2].

Anticancer Lung Cancer Cytotoxicity

Carbonic Anhydrase Inhibition by Halogen Positioning

A study on a series of 1-arylsulfonylpyrazole derivatives evaluated their inhibition of human carbonic anhydrase isoforms (hCA I and hCA II). The data show that halogen substitution on the phenyl ring significantly impacts inhibitory potency. For hCA I, compounds with a 4-bromo substitution showed IC50 values ranging from 0.87 to 1.12 µM, while the 4-fluoro analog had IC50 values between 1.23 and 1.45 µM [1]. For hCA II, the 4-bromo derivative showed an IC50 of 0.76-0.92 µM [1]. This demonstrates that even subtle changes in halogen identity and position can modulate activity. The ortho-bromine in 1-(2-bromophenylsulfonyl)-1H-pyrazole presents a unique steric and electronic profile distinct from the para-substituted compounds in this dataset, suggesting a different inhibitory profile [1].

Carbonic Anhydrase Enzyme Inhibition Glaucoma

Melting Point and Density Differences

The presence of the ortho-bromine atom directly influences the bulk physicochemical properties of 1-(2-bromophenylsulfonyl)-1H-pyrazole. It is a solid at 20°C with a melting point of 150-160°C and a density of 1.7 g/cm³ . In contrast, the unsubstituted parent compound, 1-(phenylsulfonyl)-1H-pyrazole (CAS 108128-27-4), has a lower molecular weight (208.24 g/mol vs. 287.13 g/mol) and is reported with a melting point of 62-66°C . The significant increase in melting point (over 90°C higher) and density for the brominated derivative indicates stronger intermolecular interactions in the solid state, which can impact solubility, formulation stability, and material handling during synthesis and storage [1].

Physicochemical Properties Formulation Crystallinity

Ortho-Bromine as a Cross-Coupling Synthetic Handle

The ortho-bromine atom in 1-(2-bromophenylsulfonyl)-1H-pyrazole serves as a strategic functional handle for late-stage diversification, a feature not present in unsubstituted or non-halogenated arylsulfonylpyrazoles [1]. This bromine atom is a prime site for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling the installation of a wide array of aryl, amino, or alkynyl groups onto the phenyl ring while preserving the core pyrazolylsulfonyl scaffold . This synthetic versatility allows researchers to rapidly explore SAR around the phenyl ring without de novo synthesis of the core. In contrast, the unsubstituted analog 1-(phenylsulfonyl)-1H-pyrazole lacks this specific functional handle, requiring more complex and less regioselective strategies (e.g., directed ortho-metalation) for similar modifications .

Synthetic Chemistry Cross-Coupling Building Block

Purity and Storage Stability

For industrial and academic procurement, 1-(2-bromophenylsulfonyl)-1H-pyrazole is commercially available with defined purity (≥98%) and established storage recommendations (store at -20°C) to ensure long-term stability . This contrasts with some other research-grade arylsulfonylpyrazoles where such specific, stability-optimized storage guidance is less explicit . The provided guidance on centrifuging the vial before opening for maximum recovery further indicates a consideration for the compound's physical properties during handling and distribution, which can reduce waste and ensure experimental reproducibility .

Procurement Stability Purity

1-(2-Bromophenylsulfonyl)-1H-pyrazole: Key Applications


Medicinal Chemistry: Kinase & Carbonic Anhydrase Lead Optimization

The ortho-bromine substituent of 1-(2-bromophenylsulfonyl)-1H-pyrazole provides a critical steric and electronic determinant for target engagement. SAR studies on related arylsulfonylpyrazoles demonstrate that halogen position and identity modulate inhibitory activity against carbonic anhydrase isoforms (hCA I and II) [1]. This compound serves as an ideal starting point for synthesizing focused libraries to explore the ortho-substitution vector, which is often underexplored compared to para-substituted analogs. Its use can help identify isoform-selective inhibitors with improved therapeutic windows for applications in glaucoma or cancer [1].

Chemical Biology: Building Block for Activity-Based Probes

The presence of the ortho-bromine atom makes 1-(2-bromophenylsulfonyl)-1H-pyrazole a strategic intermediate for late-stage diversification [2]. It can be efficiently functionalized via cross-coupling reactions to append biotin, fluorophores, or other reporter tags without altering the core arylsulfonylpyrazole pharmacophore. This allows for the creation of activity-based probes to study target engagement, cellular localization, and binding kinetics of arylsulfonylpyrazole-based inhibitors in complex biological systems, a capability not readily accessible with the unsubstituted parent compound .

Materials Science: Co-Crystal Engineering Scaffold

The significantly higher melting point (150-160°C) and density (1.7 g/cm³) of 1-(2-bromophenylsulfonyl)-1H-pyrazole compared to its unsubstituted analog (mp 62-66°C) indicate strong intermolecular interactions and a stable crystalline lattice . This makes it a promising candidate for co-crystal engineering and solid-form screening studies aimed at improving the physicochemical properties of a final drug candidate (e.g., solubility, bioavailability, stability). The well-defined, high-purity commercial availability (≥98%) further supports its use in these precise formulation studies .

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